

Technical Guide on the IUPAC Nomenclature and Properties of Pyrophosphorous Acid

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Compound of Interest

Compound Name: *Pyrophosphorous acid*

Cat. No.: *B12786805*

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Disclaimer: Detailed experimental data, including synthesis protocols, quantitative analytical data (e.g., pKa values), and specific reaction pathways for **pyrophosphorous acid** are not extensively available in the public scientific literature. Much of the available information pertains to the similarly named but structurally distinct compound, pyrophosphoric acid ($\text{H}_4\text{P}_2\text{O}_7$). This guide summarizes the available nomenclature and computed data for **pyrophosphorous acid** ($\text{H}_4\text{O}_5\text{P}_2$).

IUPAC Nomenclature and Chemical Identity

Pyrophosphorous acid, also known as diphosphorous acid, is a phosphorus oxoacid.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is dihydroxyphosphanyl dihydrogen phosphite[1]. This nomenclature precisely describes its molecular structure.

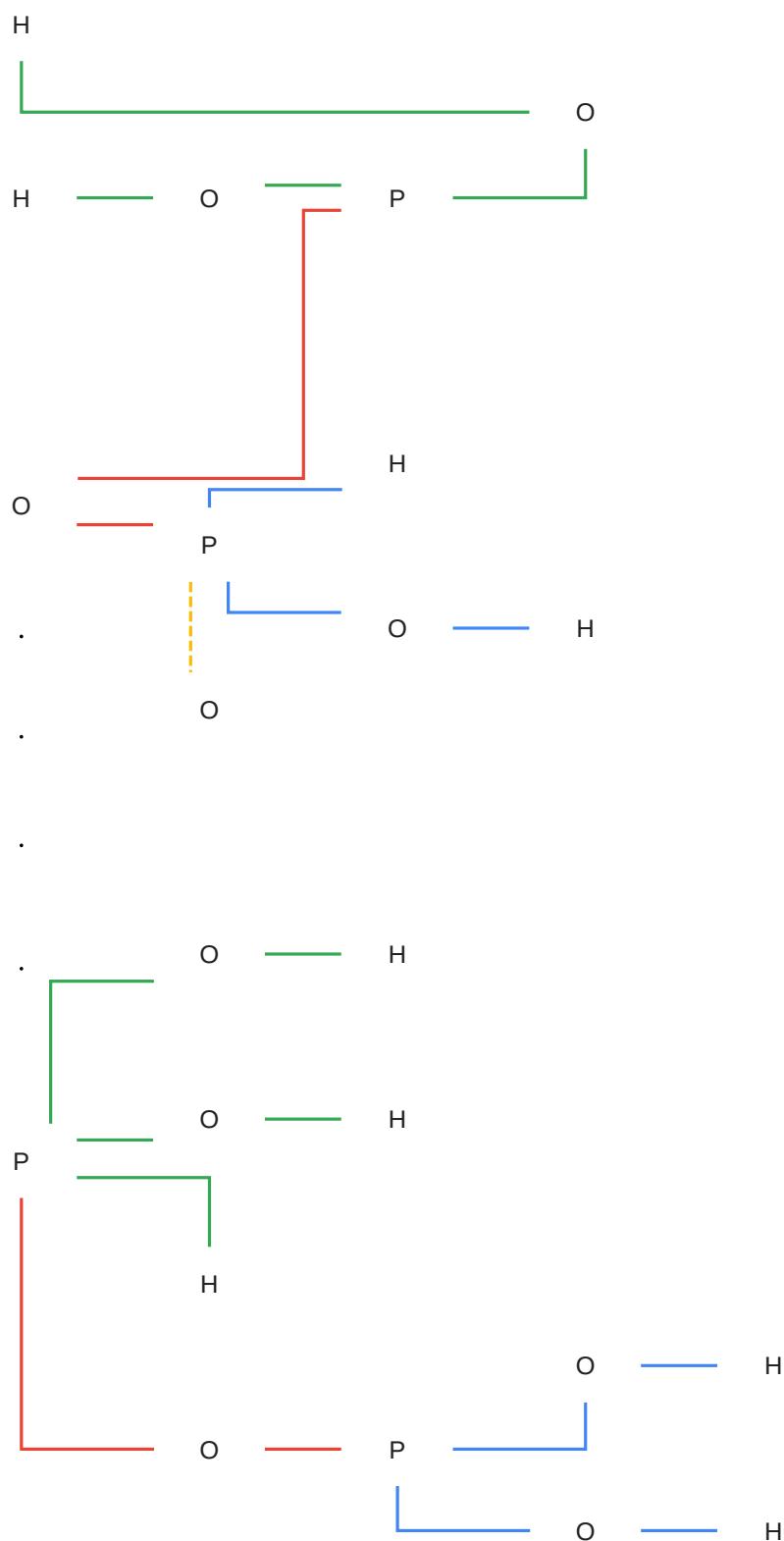
Key identifiers for **pyrophosphorous acid** are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	dihydroxyphosphanyl dihydrogen phosphite	[1]
Common Names	Pyrophosphorous acid, Diphosphorous acid	[1]
Molecular Formula	H ₄ O ₅ P ₂	[1]
CAS Number	13445-56-2	[1]

Molecular Structure

The IUPAC name "dihydroxyphosphanyl dihydrogen phosphite" indicates an anhydride structure formed from two phosphorus acid molecules, featuring a P-O-P linkage. One phosphorus atom is part of a phosphite group [P(O)(OH)H], and the other is a phosphonous acid derivative [P(OH)₂]. The structure contains phosphorus in a lower oxidation state (+3) compared to pyrophosphoric acid (+5).

Below is a two-dimensional representation of the proposed structure of **pyrophosphorous acid**, generated using the DOT language.



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Caption: 2D structure of **pyrophosphorous acid** (dihydroxyphosphanyl dihydrogen phosphite).

Physicochemical Properties

Experimental data on the physicochemical properties of **pyrophosphorous acid** are scarce. The following table summarizes computed data available from public databases.

Property	Value	Data Source
Molecular Weight	145.98 g/mol	PubChem[1]
Monoisotopic Mass	145.95339722 Da	PubChem[1]
Topological Polar Surface Area	90.2 Å ²	PubChem[1]
Heavy Atom Count	7	PubChem[1]
Hydrogen Bond Donor Count	4	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
XLogP3-AA (Computed)	-2.1	PubChem[1]

Experimental Protocols

A thorough search of scientific literature did not yield specific, reproducible experimental protocols for the synthesis of pure **pyrophosphorous acid**. The synthesis of phosphorus acid anhydrides is often complex, and the products can be unstable and prone to hydrolysis or disproportionation.

For context, the synthesis of the related compound, pyrophosphoric acid (H₄P₂O₇), is well-documented and typically involves:

- Dehydration of Orthophosphoric Acid: Heating orthophosphoric acid at temperatures between 200-300°C[2].
- Reaction with Phosphorus Pentoxide: Controlled hydration of P₂O₅.
- Ion Exchange: Passing a solution of a pyrophosphate salt, such as sodium pyrophosphate, through a cation-exchange resin[3].

- Reaction with Phosphoryl Chloride: Reacting phosphoric acid with phosphoryl chloride (POCl_3)[3].

These methods, however, are specific to the production of an acid with phosphorus in the +5 oxidation state and are not directly applicable to the synthesis of **pyrophosphorous acid**.

Quantitative Data and Analytical Characterization

There is a notable absence of published experimental quantitative data for **pyrophosphorous acid**.

- Acid Dissociation Constants (pKa): No experimentally determined pKa values for **pyrophosphorous acid** were found. In contrast, pyrophosphoric acid is a tetraprotic acid with four known pKa values ($\text{pKa}_1 \approx 0.85$, $\text{pKa}_2 \approx 1.96$, $\text{pKa}_3 \approx 6.60$, $\text{pKa}_4 \approx 9.41$)[3].
- Spectroscopic Data: Specific analytical data, such as ^{31}P NMR chemical shifts or characteristic IR absorption bands for **pyrophosphorous acid**, are not available in the reviewed literature. ^{31}P NMR is a powerful tool for distinguishing phosphorus oxidation states and environments, but no reference spectra for this specific compound were identified.

Chemical Reactivity and Biological Significance

Information regarding the chemical reactivity, stability, hydrolysis, and potential role in biological signaling pathways of **pyrophosphorous acid** is not available. Based on the chemistry of related phosphites and phosphonates, it can be inferred that the compound would likely act as a reducing agent and be susceptible to hydrolysis, breaking the P-O-P bond to yield phosphorous acid. However, this is speculative and not supported by direct experimental evidence in the available literature.

Conclusion

The IUPAC nomenclature for **pyrophosphorous acid** is dihydroxyphosphanyl dihydrogen phosphite. Despite its defined structure and identity, there is a significant lack of empirical data in the scientific literature concerning its synthesis, physicochemical properties, and reactivity. Professionals in drug development and research should be cautious not to confuse this compound with the well-characterized pyrophosphoric acid. Further research is required to elucidate the experimental properties and potential applications of **pyrophosphorous acid**.

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References

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